Dexmecamylamine Hydrochloride

Beschreibung

Historical Context of Mecamylamine (B1216088) Hydrochloride in Research

Mecamylamine hydrochloride, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), was first introduced in the 1950s. wikipedia.org Developed by Merck & Co., Inc., its initial and primary application was as an antihypertensive agent to treat moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. nih.govacs.orgresearchgate.netdrugbank.com As a secondary amine, it distinguished itself from other ganglionic blockers like the quaternary ammonium (B1175870) compound hexamethonium (B1218175) due to its rapid and complete absorption from the gastrointestinal tract. nih.gov

The mechanism behind its antihypertensive effect lies in its function as a ganglionic blocker, which prevents the stimulation of postsynaptic receptors by acetylcholine. drugbank.com This action leads to a reduction in sympathetic tone, vasodilation, and decreased cardiac output, ultimately lowering blood pressure. drugbank.com A key characteristic of mecamylamine is its ability to cross the blood-brain barrier, a feature not shared by all ganglionic blockers. nih.govontosight.ai

While celebrated in its early years, the use of mecamylamine for hypertension gradually declined. acs.orgresearchgate.net This was largely due to the development of safer and more specific antihypertensive drugs, such as β-blockers, which had a more favorable side-effect profile. researchgate.net In 2009, the drug was voluntarily withdrawn from the market for reasons unrelated to safety or efficacy, but it was reintroduced in 2013. wikipedia.org

Evolution of Research Focus for Mecamylamine Hydrochloride

The ability of mecamylamine hydrochloride to cross the blood-brain barrier and act as a nicotinic acetylcholine receptor (nAChR) antagonist in the central nervous system (CNS) has led to a significant evolution in its research focus. nih.govresearchgate.net This central activity is observed at doses much lower than those required for treating hypertension, which has opened up new avenues for investigation into its therapeutic potential for various CNS disorders. nih.govnih.gov

Initial research outside of hypertension began to explore its effects on the CNS. nih.gov This shift was driven by the understanding that nAChRs are involved in numerous physiological and pathological processes within the brain, including addiction, mood, and cognitive function. nih.gov Consequently, research has delved into the potential application of mecamylamine in treating a range of neuropsychiatric conditions.

A significant area of investigation has been its role in addiction, particularly nicotine (B1678760) dependence. nih.gov Numerous preclinical studies have shown that mecamylamine can decrease intravenous nicotine self-administration in a dose-dependent manner. nih.gov This has led to clinical trials exploring its efficacy as a smoking cessation aid. researchgate.netnih.gov The research has also expanded to investigate its potential in treating other substance dependencies, including alcohol. nih.govcij.gob.mx

Furthermore, research has explored the antidepressant-like effects of mecamylamine. medchemexpress.comtocris.comrndsystems.com Studies in animal models, such as the tail suspension test and forced swim test, have demonstrated these effects, which appear to be dependent on the presence of β2 and α7 nAChR subunits. medchemexpress.com This has led to the "cholinergic hypothesis" of depression being revisited and has spurred clinical investigations into mecamylamine and its stereoisomers as potential treatments for major depressive disorder. wikipedia.orgnih.gov

The pro-cognitive and attentional effects of mecamylamine have also become a subject of research. acs.org It has been used as a tool to understand the role of nAChRs in cognitive processes and has been investigated for potential therapeutic use in conditions associated with cognitive impairments and attentional spectrum disorders. nih.gov Additionally, there has been research into its use for Tourette's syndrome. wikipedia.orgresearchgate.net

More recent research has focused on the differential effects of its stereoisomers, S(+)-mecamylamine and R(-)-mecamylamine, and their interactions with different nAChR subtypes. nih.govacs.org For instance, studies have shown that S(+)-mecamylamine may dissociate more slowly from α4β2 and α3β4 receptors compared to the R(-)-enantiomer. researchgate.net This line of inquiry aims to develop more targeted therapies with improved efficacy and reduced side effects. acs.org The investigation into specific nAChR subtypes involved in the behavioral effects of mecamylamine is ongoing, utilizing techniques such as knockout mice and subtype-selective compounds. nih.gov

Interactive Data Table: Mecamylamine Hydrochloride Research Findings

| Research Area | Key Findings | Relevant nAChR Subtypes |

| Hypertension | Effective antihypertensive agent through ganglionic blockade. nih.govdrugbank.com | α3β4 (primarily in ganglia) acs.org |

| Nicotine Addiction | Dose-dependently decreases nicotine self-administration. nih.gov | α3β4, α4β2 nih.govcaymanchem.com |

| Alcohol Dependence | Reduces stimulant effects of ethanol (B145695). cij.gob.mx | α3β4 researchgate.net |

| Depression | Exhibits antidepressant-like effects in animal models. medchemexpress.comtocris.com | β2 and α7 subunit-containing nih.govmedchemexpress.com |

| Cognition | Used to investigate the role of nAChRs in cognitive function. nih.gov | α4β2, α7 nih.gov |

| Tourette's Syndrome | Investigated for tic reduction. wikipedia.orgresearchgate.net | Not specified |

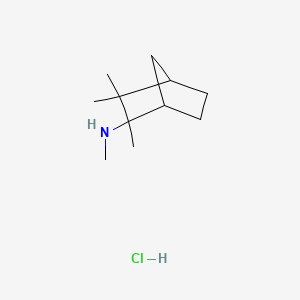

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GSTSRXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-30-5 | |

| Record name | Dexmecamylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Receptor Pharmacology of Mecamylamine Hydrochloride

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Mecamylamine (B1216088) functions as a non-selective and non-competitive antagonist of nAChRs. nih.govtandfonline.comguidetopharmacology.org This means it blocks the action of acetylcholine and other nicotinic agonists without competing for the same binding site as the agonist. nih.govtandfonline.com The compound is noted for its ability to cross the blood-brain barrier, allowing it to act on nAChRs within the central nervous system. tandfonline.comnih.gov

Non-Competitive Antagonism of nAChRs

The non-competitive nature of mecamylamine's antagonism has been demonstrated in various studies. For instance, research on nicotine-evoked dopamine (B1211576) release showed that mecamylamine produced a shift in the nicotine (B1678760) concentration-response curve that could not be overcome by increasing nicotine concentrations, a hallmark of non-competitive inhibition. nih.gov This mode of action is consistent across different nAChR subtypes. nih.govnih.gov Unlike competitive antagonists that bind directly to the agonist recognition site, mecamylamine's mechanism involves blocking the ion channel of the receptor. nih.gov

Subtype Selectivity and Affinity Profiles

While mecamylamine is generally considered non-selective, it exhibits some differences in its activity and affinity across the various nAChR subtypes. nih.govnih.gov

Mecamylamine's original development as an antihypertensive agent was based on its ability to inhibit ganglionic nAChRs, particularly the α3β4 subtype. acs.org Research indicates a higher potency at this subtype compared to others. abcam.com For example, IC₅₀ values, which measure the concentration of an inhibitor required to block 50% of a biological response, show that mecamylamine is more potent at α3β4 receptors than at other neuronal subtypes. abcam.com One study reported an IC₅₀ value of 640 nM for mecamylamine at α3β4 nAChRs. abcam.com This preferential activity is central to its effects on the autonomic ganglia. acs.org

Mecamylamine also demonstrates antagonist activity at other significant neuronal nAChR subtypes, including α4β2, α3β2, and α7. nih.govabcam.com However, its potency at these subtypes is generally lower than at α3β4 receptors. abcam.com Studies have reported IC₅₀ values of 2.5 μM at α4β2, 3.6 μM at α3β2, and 6.9 μM at α7 receptors. abcam.com Although there is little difference in the IC₅₀ values between the S-(+)- and R-(-)-stereoisomers of mecamylamine for a given receptor, there are significant differences in their dissociation rates, particularly at α4β2 and α3β4 receptors. nih.gov The S-(+)-mecamylamine isomer appears to dissociate more slowly from these receptors. nih.gov

| nAChR Subtype | IC₅₀ Value |

|---|---|

| α3β4 | 640 nM |

| α4β2 | 2.5 µM |

| α3β2 | 3.6 µM |

| α7 | 6.9 µM |

Binding Site Analysis within nAChRs

The specific binding site of mecamylamine is distinct from the agonist binding site, consistent with its non-competitive mechanism.

Evidence strongly suggests that mecamylamine binds within the ion channel pore of the nAChR. nih.govnih.gov This action as an open-channel blocker is a key aspect of its antagonistic function. nih.govbohrium.com The binding of mecamylamine to this site physically obstructs the flow of ions, thereby preventing receptor activation and subsequent cellular responses. nih.gov Studies have shown that the presence of a nicotinic agonist, which increases the probability of the channel being in an open state, enhances the binding of radiolabeled mecamylamine. nih.gov This finding supports the hypothesis that mecamylamine preferentially binds to and "traps" the nAChR channel in its open conformational state. nih.gov

Stereoisomer-Specific Binding Interactions (S-(+)-Mecamylamine vs. R-(-)-Mecamylamine)

Mecamylamine is a racemic mixture of two stereoisomers, S-(+)-mecamylamine and R-(-)-mecamylamine, which exhibit distinct binding interactions with nicotinic acetylcholine receptors (nAChRs). While both enantiomers act as non-competitive antagonists, they display differences in their association and dissociation rates, as well as stereoselective effects on various nAChR subtypes.

Studies have shown that S-(+)-mecamylamine dissociates more slowly from α4β2 and α3β4 nAChR subtypes compared to the R-(-)-enantiomer wikipedia.orgnih.gov. This slower off-rate for the S-(+) isomer suggests a more prolonged blockade of these neuronal receptors nih.gov. In contrast, muscle-type nAChRs appear to be more sensitive to R-(-)-mecamylamine than to S-(+)-mecamylamine nih.govnih.gov. These findings suggest that S-(+)-mecamylamine may be preferable for targeting neuronal nAChRs with potentially fewer side effects related to muscle-type receptors nih.gov.

Further research has revealed more complex stereoselective actions. For instance, S-(+)-mecamylamine has been reported to inhibit low-sensitivity α4β2 nAChRs more effectively than R-(-)-mecamylamine, while also acting as a positive allosteric modulator of high-sensitivity α4β2 nAChRs nih.gov. This dual action of S-(+)-mecamylamine may contribute to some of its paradoxical procognitive effects observed at low doses nih.gov.

In terms of effects on the serotonergic system, both stereoisomers have been shown to increase the firing frequency of serotonin (B10506) neurons in the dorsal raphe nucleus (DRN). However, S-(+)-mecamylamine (S-mec) demonstrates a more potent effect, increasing the firing frequency by 40% at a 3 μM concentration, whereas R-(-)-mecamylamine (R-mec) increases it by only 22% at the same concentration nih.gov. The enhanced efficacy of S-mec is attributed to its action as a positive allosteric modulator at high-sensitivity (HS) α4β2 nAChRs on glutamate (B1630785) terminals, which leads to an increase in spontaneous excitatory postsynaptic currents (sEPSCs) in 5-HT neurons nih.gov. Conversely, R-mec decreases sEPSCs by blocking HS α4β2 nAChRs and also reduces GABA-mediated inhibitory currents by blocking α7 nAChRs at GABAergic terminals nih.gov.

| Stereoisomer | Receptor Subtype | Interaction | Functional Effect |

| S-(+)-Mecamylamine | α4β2, α3β4 nAChRs | Slower dissociation rate compared to R-(-) isomer wikipedia.orgnih.gov. | Prolonged receptor blockade nih.gov. |

| Low-sensitivity α4β2 nAChRs | More effective inhibitor than R-(-) isomer nih.gov. | Inhibition of receptor function. | |

| High-sensitivity α4β2 nAChRs | Positive allosteric modulator nih.govnih.gov. | Enhancement of receptor function, increased glutamate release nih.gov. | |

| R-(-)-Mecamylamine | Muscle-type nAChRs | More sensitive than S-(+) isomer nih.govnih.gov. | Inhibition of neuromuscular transmission. |

| High-sensitivity α4β2 nAChRs | Blocks receptors nih.gov. | Decrease in excitatory currents nih.gov. | |

| α7 nAChRs (GABAergic terminals) | Blocks receptors nih.gov. | Reduction of inhibitory currents nih.gov. |

Molecular Docking and Radioligand Binding Studies

Molecular docking and radioligand binding studies have provided detailed insights into the binding sites and interactions of mecamylamine enantiomers with nAChRs. These studies have been crucial in delineating the specific locations and orientations of S-(+)- and R-(-)-mecamylamine within the transmembrane domain (TMD) of the human α4β2 nAChR, which exists in two stoichiometries: (α4)2(β2)3 and (α4)3(β2)2 acs.orgnih.gov.

Molecular docking experiments have identified several luminal (L) and non-luminal (NL) binding sites for the mecamylamine enantiomers within the hα4β2-TMD nih.gov. In the (α4)2(β2)3 stoichiometry, S-(+)-mecamylamine interacts with the L1 and L2 sites, while both enantiomers share the β2-intersubunit and α4/β2-intersubunit sites acs.orgnih.gov. In the (α4)3(β2)2 stoichiometry, both enantiomers bind to the L1' and α4-intrasubunit sites, but with different orientations. Notably, only R-(-)-mecamylamine interacts with the L2' and α4-TM3-intrasubunit sites in this configuration nih.gov. For instance, docking results show that R-(-)-mecamylamine can form a hydrogen bond between its amine nitrogen and the hydroxyl group of α4-Thr296 within the α4-TM3-intrasubunit site acs.org.

Radioligand binding assays have further elucidated these interactions. Competition experiments using [3H]imipramine, which is known to bind within the nAChR ion channel, have shown that mecamylamine enantiomers can partially inhibit its binding, suggesting an interaction with this region acs.org. Furthermore, competitive binding assays with racemic [3H]-mecamylamine have been conducted on rat brain membranes. In the absence of nicotine, no significant differences in affinity were observed between the racemate, S-(+)-mecamylamine, and R-(-)-mecamylamine nih.gov. However, the presence of nicotine significantly reduces the ability of the mecamylamine stereoisomers to inhibit [3H]-mecamylamine binding, indicating a complex interaction between the agonist and antagonist binding sites nih.gov.

| Study Type | Receptor/Model | Key Findings |

| Molecular Docking | Human (α4)2(β2)3 nAChR-TMD | S-(+)-mecamylamine interacts with L1 and L2 sites; both enantiomers share β2-intersubunit and α4/β2-intersubunit sites acs.orgnih.gov. |

| Human (α4)3(β2)2 nAChR-TMD | Both enantiomers bind to L1' and α4-intrasubunit sites; only R-(-)-mecamylamine interacts with L2' and α4-TM3-intrasubunit sites nih.gov. | |

| Radioligand Binding | Human α4β2 nAChR | Mecamylamine enantiomers partially inhibit [3H]imipramine binding acs.org. |

| Rat whole brain membranes | No significant difference in affinity between S-(+)- and R-(-)-mecamylamine for [3H]-mecamylamine binding sites in the absence of nicotine nih.gov. |

Ganglionic Blocking Properties

Mecamylamine hydrochloride is well-characterized as a ganglionic blocker, a class of drugs that inhibit neurotransmission at the autonomic ganglia drugbank.comjove.comtaylorandfrancis.com. This action is achieved through the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located on postsynaptic neurons within both the sympathetic and parasympathetic ganglia nih.govjove.comusmlestrike.com. By blocking these receptors, mecamylamine prevents the stimulatory effects of acetylcholine released from presynaptic nerve endings, thereby inhibiting the entire outflow of the autonomic nervous system drugbank.comtaylorandfrancis.com.

The ganglionic blocking action of mecamylamine is non-selective, affecting both sympathetic and parasympathetic ganglia jove.com. The blockade of sympathetic ganglia leads to vasodilation and a reduction in blood pressure, which was the basis for its original therapeutic use in hypertension drugbank.comjove.com. The effects of parasympathetic blockade include a variety of systemic effects. Unlike quaternary ammonium (B1175870) ganglionic blockers such as hexamethonium (B1218175), mecamylamine is a secondary amine, which allows it to be well-absorbed from the gastrointestinal tract and, importantly, to cross the blood-brain barrier nih.govdrugbank.comtaylorandfrancis.com.

The mechanism of mecamylamine's antagonism at nAChRs is not a simple competitive interaction at the acetylcholine binding site. Instead, it is understood to act as an open-channel blocker nih.gov. A "trapping" mechanism has been proposed, where mecamylamine binds to a site deep within the ion channel pore of the nAChR nih.gov. This binding interferes with the passage of cations through the channel but does not prevent the channel from closing once the agonist dissociates. As a result, the mecamylamine molecule becomes "trapped" inside the closed channel. For the drug to exit, the receptor must be reactivated by an agonist to return to the open state nih.gov.

Central Nervous System (CNS) Penetration and Effects

A key pharmacological feature of mecamylamine is its ability to readily cross the blood-brain barrier, a property not shared by many other ganglionic blockers nih.govdrugbank.comtaylorandfrancis.comnih.govexlibrisgroup.com. This penetration into the central nervous system allows mecamylamine to act as a non-competitive antagonist at nAChR subtypes within the brain nih.govmedchemexpress.com. As a result, mecamylamine has been widely used as a research tool to investigate the role of central nAChRs in various physiological and pathological processes nih.govdrugbank.combohrium.com.

The central effects of mecamylamine are observed at doses significantly lower than those required for its antihypertensive, ganglionic-blocking effects in the periphery nih.govexlibrisgroup.com. Therapeutic effects on the CNS can be achieved at doses approximately three-fold lower than those used to treat hypertension, which consequently reduces the incidence of peripheral side effects nih.govexlibrisgroup.com. The ability to antagonize central nAChRs has led to the investigation of mecamylamine for a range of CNS disorders, including addiction, mood disorders, and cognitive impairment nih.govbohrium.com.

The central effects of mecamylamine can include sedation, tremor, and choreiform movements, particularly at higher doses usmlestrike.com. Its interaction with central nAChRs underlies its use as an anti-addictive agent for smoking cessation, where it is thought to block the α3β4 nicotinic receptors in the brain that are involved in the rewarding effects of nicotine wikipedia.org.

Interaction with Other Neurotransmitter Systems

Dopaminergic System Modulation

Mecamylamine has been shown to modulate the dopaminergic system, primarily by inhibiting the release of dopamine nih.govnih.gov. Nicotinic acetylcholine receptors are present on dopaminergic neurons in brain regions such as the substantia nigra and the ventral tegmental area nih.gov. Activation of these nAChRs can stimulate dopamine release. As a non-competitive antagonist of these receptors, mecamylamine can block this nicotine-induced dopamine release nih.govresearchgate.net.

Studies in rats have demonstrated that mecamylamine can inhibit the release of dopamine from both striatal and mesolimbic dopaminergic neurons nih.gov. For example, mecamylamine was found to reduce the probenecid-induced accumulation of homovanillic acid (HVA), a major dopamine metabolite, in the striatum nih.govnih.gov. It also slowed the rate of dopamine depletion induced by alpha-methyl-p-tyrosine (AMPT) in both the striatum and mesolimbic areas nih.gov. Furthermore, mecamylamine pretreatment has been shown to reduce the elevation of striatal HVA concentrations induced by morphine and haloperidol (B65202) nih.gov. These findings indicate that mecamylamine exerts an inhibitory influence on the activity of central dopaminergic pathways.

Serotonergic System (5-HT DRN Neurons)

Mecamylamine exerts complex, concentration-dependent effects on the serotonergic system, specifically on the 5-hydroxytryptamine (5-HT) neurons of the dorsal raphe nucleus (DRN). Research has shown that mecamylamine produces a biphasic effect on the firing frequency of these neurons researchgate.net. At lower concentrations (0.5–9 μM), mecamylamine increases the firing rate of 5-HT DRN neurons, with a maximal increase of approximately 53% observed at a concentration of 3 μM researchgate.netbohrium.comnih.gov. However, as the concentration increases beyond this point, the stimulatory effect diminishes, and at concentrations of 12 μM and 20 μM, the increase in firing rate is no longer present researchgate.net.

The stimulatory effect of mecamylamine on 5-HT neurons is believed to be indirect and mediated by its actions on both glutamatergic and GABAergic inputs to the DRN nih.gov. At low concentrations, mecamylamine is thought to act as an agonist or positive allosteric modulator of α4β2 nAChRs located on glutamatergic terminals, leading to an increase in glutamate release bohrium.comnih.gov. This is supported by the finding that the stimulatory effect is blocked by the AMPA/kainate receptor antagonist CNQX and the specific α4β2 nAChR blocker dihydro-β-erythroidine bohrium.comnih.gov.

Simultaneously, mecamylamine decreases the frequency of GABAergic spontaneous inhibitory postsynaptic currents nih.gov. This is attributed to the blockade of α7 nAChRs located on GABAergic terminals in the DRN nih.govscispace.com. Therefore, the net effect of low-concentration mecamylamine is an increase in the excitability of 5-HT DRN neurons, resulting from both an enhancement of excitatory glutamatergic input and a reduction of inhibitory GABAergic input nih.gov.

| Concentration | Effect on 5-HT DRN Neuron Firing Rate | Proposed Mechanism |

| 0.5 µM | 19 ± 1.3% increase researchgate.net. | Agonism/positive allosteric modulation of presynaptic α4β2 nAChRs on glutamatergic terminals bohrium.comnih.gov. |

| 3 µM | ~53% increase (maximum effect) researchgate.netbohrium.comnih.gov. | Increased glutamate release and decreased GABA release (via α7 nAChR blockade) nih.gov. |

| 9 µM | 26 ± 2% increase researchgate.net. | Diminishing stimulatory effect. |

| 12-20 µM | No significant increase researchgate.net. | Higher concentrations may lead to receptor blockade, counteracting the initial stimulatory effect. |

Glutamatergic and GABAergic Input Modulation

Mecamylamine hydrochloride exerts a complex and multifaceted modulation of excitatory glutamatergic and inhibitory GABAergic neurotransmission. This modulation is primarily indirect, resulting from its action on presynaptic nicotinic acetylcholine receptors (nAChRs) located on glutamate and GABA-releasing nerve terminals. The specific effect of mecamylamine can vary depending on the brain region, the nAChR subtype involved, and the concentration of the compound.

Research conducted on the dorsal raphe nucleus (DRN) has revealed a dual mechanism of action at low micromolar concentrations. In this region, mecamylamine (3 μM) has been shown to increase the firing frequency of serotonergic neurons by simultaneously enhancing excitatory inputs and diminishing inhibitory ones bohrium.com. It produces a 112% increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), which is indicative of increased glutamate release. This effect is mediated by an interaction with presynaptic α4β2 nAChRs, where mecamylamine may act as an agonist or a positive allosteric modulator at low concentrations bohrium.com. Concurrently, the same concentration of mecamylamine decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) by 58%, suggesting a reduction in GABA release bohrium.comresearchgate.net. This inhibitory effect is attributed to the blockade of presynaptic α7 nAChRs located on GABAergic terminals bohrium.com. These actions are not dependent on action potentials, indicating a direct effect on the presynaptic terminals researchgate.net.

The stereoisomers of mecamylamine exhibit distinct effects on these systems. S-(+)-mecamylamine is primarily responsible for enhancing glutamatergic sEPSCs by acting as a positive allosteric modulator at high-sensitivity α4β2 nAChRs. In contrast, R-(-)-mecamylamine contributes to the reduction of GABA-mediated sIPSCs through the blockade of α7 nAChRs nih.gov.

In other brain regions, such as the neocortex, the influence of mecamylamine is different, highlighting its cell-type and circuit-specific effects. Application of mecamylamine reduces the excitatory responses of vasoactive intestinal peptide-positive (VIP+) and layer 1 interneurons, which are known to be activated via nAChRs. However, it can paradoxically increase the response amplitude of CaMKIIα+ excitatory neurons and parvalbumin-positive (PV+) interneurons nih.gov. This suggests that mecamylamine can disinhibit certain neuronal populations by blocking a primary nicotinic drive onto inhibitory interneurons, which in turn were suppressing the excitatory cells nih.gov.

| Brain Region | Neurotransmitter System | Effect | Observed Change | Proposed Mechanism | Mecamylamine Concentration |

|---|---|---|---|---|---|

| Dorsal Raphe Nucleus (DRN) | Glutamatergic | Enhancement | +112% in sEPSC frequency | Agonism/Positive Allosteric Modulation of presynaptic α4β2 nAChRs | 3 μM |

| Dorsal Raphe Nucleus (DRN) | GABAergic | Inhibition | -58% in sIPSC frequency | Blockade of presynaptic α7 nAChRs | 3 μM |

| Neocortex | GABAergic (VIP+ Interneurons) | Inhibition | -57% in response amplitude | Blockade of nAChRs on VIP+ interneurons | Not specified |

| Neocortex | Excitatory (CaMKIIα+ Neurons) | Enhancement (Disinhibition) | +27% in response amplitude | Indirect effect via blockade of nAChRs on inhibitory interneurons | Not specified |

Histamine (B1213489) Receptor Antagonism

While mecamylamine hydrochloride is predominantly characterized by its potent, non-competitive antagonism of nicotinic acetylcholine receptors, some research indicates that it can interact with the histaminergic system. Evidence from a study using isolated rabbit aorta demonstrated that mecamylamine can block histamine receptors and inhibit histamine-induced contractions medchemexpress.com.

This effect, however, was observed at a concentration of 1 mM, which is substantially higher than the concentrations required for its activity at nAChRs (typically in the low micromolar range) medchemexpress.comnih.govnih.gov. This suggests that direct histamine receptor antagonism is not a primary mechanism of action for mecamylamine at therapeutically relevant concentrations. The interaction appears to be non-specific and occurs at a pharmacological threshold that is several orders of magnitude above its affinity for nAChRs medchemexpress.com.

There is no substantial evidence to suggest that mecamylamine acts as a selective antagonist at specific histamine receptor subtypes, such as the H1, H2, or H3 receptors, which mediate the majority of histamine's actions in the central nervous system and periphery nih.gov. The primary mechanism through which mecamylamine may influence histaminergic signaling is more likely to be indirect, occurring via the complex interplay between the cholinergic and histaminergic systems. For instance, nicotinic receptor activation is known to modulate histamine release, an effect that would be inhibited by mecamylamine nih.gov. However, this represents an indirect interaction with the system rather than direct receptor antagonism.

| Preparation | Effect | Mecamylamine Concentration | Conclusion |

|---|---|---|---|

| Isolated rabbit aorta strips | Blocked histamine-induced contractions | 1 mM | Demonstrates histamine receptor blockade at high concentrations medchemexpress.com |

Preclinical Research on Therapeutic Potentials of Mecamylamine Hydrochloride

Neuropsychiatric Disorders Research

Preclinical investigations have explored the utility of mecamylamine (B1216088) hydrochloride in models of various neuropsychiatric conditions, with a significant focus on addiction. By blocking nAChRs, mecamylamine can modulate neurotransmitter systems, such as the dopamine (B1211576) pathway, which are critically involved in reward and reinforcement behaviors associated with substance use.

Addiction Disorders

The primary application of mecamylamine in preclinical addiction research has been to understand and counteract the reinforcing effects of nicotine (B1678760), the main psychoactive component in tobacco.

Mecamylamine hydrochloride's role as a nicotinic antagonist makes it a compound of significant interest in the study of nicotine addiction. Preclinical models have been instrumental in demonstrating its potential to interfere with the processes that establish and maintain nicotine dependence.

Preclinical studies using intravenous drug self-administration models, a standard for assessing the reinforcing properties of drugs, have consistently shown that mecamylamine hydrochloride can reduce nicotine intake. In animal models, mecamylamine dose-dependently decreases intravenous nicotine self-administration nih.gov. This effect is attributed to its ability to block the rewarding effects of nicotine that drive the motivation to seek and consume the drug.

In a rat model of oral nicotine self-administration, mecamylamine demonstrated complex, dose-dependent effects. It reduced the preference for a low concentration of nicotine while enhancing the preference for a high concentration of the substance nih.gov. This suggests that by blocking nicotine's effects, higher concentrations may be sought to overcome the antagonist's action. Furthermore, rats exposed to nicotine vapor, a model that produces signs of nicotine dependence, show robust mecamylamine-precipitated somatic signs of withdrawal, indicating a strong interaction between the two substances in a state of dependence nih.gov.

| Animal Model | Route of Administration | Mecamylamine Hydrochloride Effect on Nicotine Self-Administration |

| Rat | Intravenous | Dose-dependent decrease nih.gov |

| Rat | Oral | Reduced preference for low nicotine concentrations, enhanced preference for high nicotine concentrations nih.gov |

| Rat (Nicotine Vapor-Exposed) | Systemic Injection | Precipitated somatic signs of withdrawal nih.gov |

Drug discrimination studies in animals are used to evaluate the subjective effects of psychoactive substances. In these paradigms, animals are trained to recognize the internal cues associated with a particular drug. Preclinical research has shown that mecamylamine effectively blocks the discriminative stimulus effects of nicotine nih.gov. In rhesus monkeys, mecamylamine antagonized the nicotine discriminative stimulus, an effect not observed with other peripherally restricted nAChR antagonists like pentolinium (B87235) and chlorisondamine, highlighting the central action of mecamylamine nih.govbohrium.com.

Interestingly, the potency of mecamylamine in producing discriminative stimulus effects appears to be enhanced by chronic nicotine treatment. Monkeys continuously receiving nicotine could discriminate a smaller dose of mecamylamine compared to monkeys not receiving nicotine nih.gov. However, nicotine was unable to attenuate the discriminative stimulus effects of mecamylamine, which is consistent with a non-competitive interaction at the nicotinic acetylcholine (B1216132) receptors nih.gov.

Nicotine administration in rodents typically leads to an increase in locomotor activity, a behavioral response linked to the activation of the mesolimbic dopamine system mdpi.com. Preclinical studies have demonstrated that mecamylamine hydrochloride can attenuate this effect. In rats, mecamylamine has been shown to reduce nicotine-induced locomotor activity nih.gov. It prevents both the initial depressant action and the later stimulant action of nicotine on locomotor activity in non-tolerant rats mcgill.ca.

Furthermore, repeated nicotine administration can lead to behavioral sensitization, an augmented locomotor response that is thought to be relevant to the development of addiction. Mecamylamine pretreatment has been found to attenuate this sensitization in rats researchgate.net. The reduction of nicotine-stimulated dopamine release and locomotor activity by mecamylamine is a key finding from both in vivo and in vitro studies mdpi.com.

| Preclinical Model | Nicotine Effect | Effect of Mecamylamine Hydrochloride |

| Rodents | Increased locomotor activity | Attenuation of locomotor activity nih.govmcgill.ca |

| Rodents | Behavioral sensitization to locomotor effects | Attenuation of sensitization researchgate.net |

| Rodents (in vivo/in vitro) | Increased dopamine release in the striatum | Reduction of dopamine release mdpi.com |

The preclinical rationale for combining mecamylamine hydrochloride with nicotine replacement therapy (NRT) is based on the principle of simultaneously providing a substitute for nicotine to manage withdrawal symptoms while blocking the rewarding effects of any potential nicotine intake nih.govnih.gov. This dual approach is hypothesized to promote the extinction of smoking behavior by uncoupling the act of smoking from its reinforcing pharmacological effects duke.educlinicaltrials.gov. The co-administration of mecamylamine and nicotine may occupy more nicotinic receptors than either agent alone, leading to a more effective blockade of the rewarding effects of cigarettes nih.gov. This strategy is designed to make smoking less appealing and thereby facilitate abstinence clinicaltrials.gov.

Alcohol Use Disorder (AUD)

Mecamylamine hydrochloride, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has been investigated in preclinical models for its potential to treat alcohol use disorder (AUD). These studies suggest that nAChRs play a significant role in the reinforcing effects of alcohol. nih.gov

Effects on Ethanol (B145695) Self-Administration

Preclinical studies have consistently demonstrated that mecamylamine hydrochloride can reduce voluntary ethanol intake in animal models. Systemic administration of mecamylamine has been shown to decrease alcohol self-administration in both rats and mice across various experimental paradigms, including two-bottle choice tests and operant self-administration procedures. nih.govresearchgate.net

In C57BL/6J mice, mecamylamine has been found to significantly reduce alcohol consumption and preference in a two-bottle choice drinking procedure. researchgate.net This effect was observed with both intermittent and daily drug exposure, while total fluid intake remained unchanged. researchgate.net Another study in C57BL/6J mice using a "drinking in the dark" model, which mimics binge-like drinking, found that mecamylamine dose-dependently reduced ethanol consumption. nih.govnih.gov For instance, doses of 1.0 mg/kg and 3.0 mg/kg of mecamylamine led to a significant decrease in ethanol consumed compared to saline-injected controls. nih.gov

The mechanism behind this reduction in alcohol consumption is thought to involve the modulation of the mesolimbic dopamine system. iums.ac.ir Nicotinic acetylcholine receptors are expressed in key areas of this reward pathway, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAcc). iums.ac.iriums.ac.ir Microinjections of mecamylamine directly into these brain regions have been shown to decrease alcohol self-administration in rats. nih.goviums.ac.ir Specifically, intra-accumbal administration of mecamylamine was found to reduce operant oral self-administration of ethanol. iums.ac.iriums.ac.ir Furthermore, mecamylamine has been shown to block the activation of dopaminergic neurons by ethanol, providing a potential neurobiological basis for its effects on alcohol consumption. nih.govnih.gov

It is important to note that the effects of mecamylamine on ethanol self-administration appear to be specific, as it did not reduce sucrose (B13894) drinking in similar paradigms. nih.govnih.gov This suggests that mecamylamine's impact is not due to a general suppression of consummatory behavior but rather a more targeted effect on the rewarding properties of ethanol.

Interactive Data Table: Effect of Mecamylamine on Ethanol Self-Administration in C57BL/6J Mice

| Treatment Group | Ethanol Consumed (g/kg) |

|---|---|

| Saline Control | 2.62 +/- 0.28 |

| Mecamylamine (1.0 mg/kg) | 1.30 +/- 0.44 |

| Mecamylamine (3.0 mg/kg) | 1.53 +/- 0.24 |

Modulation of Ethanol Craving

Preclinical evidence suggests that mecamylamine hydrochloride may also play a role in modulating ethanol craving. Studies have shown that mecamylamine can block the deprivation-induced increase in alcohol consumption, a phenomenon often considered an animal model of relapse. iums.ac.iriums.ac.ir This indicates that by antagonizing nAChRs, mecamylamine may attenuate the motivational processes that contribute to craving and seeking alcohol after a period of abstinence.

The rationale for this effect is linked to the role of the cholinergic system in the neurobiology of addiction and craving. The mesolimbic dopamine system, which is central to reward and motivation, is modulated by nicotinic acetylcholine receptors. By blocking these receptors, mecamylamine may dampen the hyper-responsivity of this system to alcohol-related cues and the internal states that trigger craving.

Cocaine Dependence

Preclinical research has explored the potential of mecamylamine hydrochloride in the context of cocaine dependence, largely due to the overlapping neurobiological pathways involved in nicotine and cocaine addiction. The mesocorticolimbic dopamine system is a key player in the reinforcing effects of both substances.

Studies in animal models have shown that mecamylamine can reduce cocaine self-administration. For example, pretreatment with mecamylamine has been found to decrease the rate of cocaine self-administration in rats. This effect is thought to be mediated by the blockade of nAChRs, which in turn modulates the dopamine system's response to cocaine. Some research indicates that this effect is specific to drug-seeking behavior, as mecamylamine did not appear to affect food self-administration in the same models. iums.ac.ir This specificity suggests that mecamylamine's action is not a general suppression of motivated behavior but is more targeted toward the rewarding effects of the drug.

Mood Disorders

There is a growing body of preclinical evidence suggesting that mecamylamine hydrochloride may have therapeutic potential in the treatment of mood disorders, particularly depression.

Antidepressant-Like Effects

Several preclinical studies have demonstrated that mecamylamine exhibits antidepressant-like effects in various animal models of depression. This has led to the exploration of nAChR antagonists as a novel class of antidepressants.

The forced swim test (FST) and the tail suspension test (TST) are two of the most widely used behavioral screening paradigms for assessing antidepressant-like activity in rodents. In both tests, a reduction in immobility time is interpreted as an antidepressant-like effect.

Preclinical studies have shown that mecamylamine can produce antidepressant-like effects in these models. The administration of mecamylamine has been found to reduce immobility time in both the FST and TST in mice and rats. This suggests that blocking nAChRs may produce behavioral effects consistent with those of established antidepressant medications. The neurobiological mechanisms underlying these effects are thought to involve the modulation of various neurotransmitter systems, including not only the cholinergic system but also downstream effects on monoaminergic systems, which are primary targets for many current antidepressant drugs.

Role of β2 and α7 Subunits

Preclinical investigations have highlighted the critical involvement of specific nicotinic acetylcholine receptor (nAChR) subunits in the pharmacological effects of mecamylamine hydrochloride. Studies utilizing knockout mice have been instrumental in elucidating the roles of the β2 and α7 subunits. In research examining the antidepressant-like effects of mecamylamine, wild-type mice administered the compound showed a significant decrease in immobility time in both the forced swim test and the tail suspension test, indicative of an antidepressant effect sigmaaldrich.com. However, mice lacking either the β2 or the α7 nAChR subunit were found to be insensitive to these effects of mecamylamine in the forced swim test sigmaaldrich.comnih.gov. These findings suggest that the antidepressant-like activity of mecamylamine is dependent on the presence and function of both β2 and α7 containing nAChRs sigmaaldrich.comnih.gov.

Anxiolytic Effects

Preclinical evidence from various animal models of anxiety supports the anxiolytic potential of mecamylamine hydrochloride. nih.govkisti.re.kr In studies using rats, mecamylamine demonstrated significant anxiolytic effects in both the Elevated Plus Maze and the Social Interaction test. nih.govkisti.re.krnih.gov These effects were found to be dose-dependent and influenced by the level of anxiety induced by different testing conditions nih.govkisti.re.kr. The S-(+)-enantiomer of mecamylamine, known as TC-5214, has also shown activity in animal models of generalized anxiety disorder and phobia, such as the social interaction paradigm and the light/dark chamber test in rats. nih.gov These anxiolytic properties are thought to be mediated by the blockade of nAChRs researchgate.net. Low doses of mecamylamine have been shown to abolish the plasma ACTH and corticosterone (B1669441) responses to social stress in rats, further supporting its role in modulating anxiety-related neuroendocrine responses. nih.gov

Table 1: Preclinical Models Demonstrating Anxiolytic Effects of Mecamylamine Hydrochloride

| Animal Model | Species | Key Findings |

|---|---|---|

| Elevated Plus Maze | Rat | Significant anxiolytic effects observed. nih.govkisti.re.kr |

| Social Interaction Test | Rat | Significant anxiolytic effects observed. nih.govkisti.re.krnih.gov |

| Light/Dark Chamber | Rat | TC-5214 (S-(+)-mecamylamine) was active in this model. nih.gov |

Cognitive Impairment

While some studies explore the potential cognitive-enhancing effects of low-dose mecamylamine, higher doses are known to cause temporary cognitive impairment. In a study with healthy human subjects, oral administration of mecamylamine resulted in a dose-dependent temporary decline in cognitive functioning nih.gov. Specifically, performance on tasks such as adaptive tracking and the visual verbal learning test was decreased. nih.gov However, it was noted that mecamylamine caused less sedation compared to the muscarinic antagonist scopolamine, suggesting the cognitive effects may not be solely due to sedation nih.gov. Another study in healthy non-smokers found that low doses of mecamylamine did not improve cognitive performance and that any observed trends pointed towards performance impairment nih.gov.

Pro-cognitive Activities

Paradoxically, some preclinical research suggests that mecamylamine may possess pro-cognitive, or cognitive-enhancing, properties, particularly at low doses. acs.org This paradoxical effect has been observed in certain memory-related tasks in animals. elsevierpure.com For instance, low doses of mecamylamine have been reported to enhance cognition and memory performance in rats and monkeys, mimicking the effects of nicotinic agonists. nih.gov The positive effects of low doses of mecamylamine on cognition may be related to the stimulation of downstream targets, such as a modest elevation in TrkA receptor expression observed in rats after mecamylamine administration. nih.gov It has been proposed that the S(+)-enantiomer of mecamylamine may act as a positive allosteric modulator of high sensitivity α4β2 nAChRs, which could contribute to the pro-cognitive effects seen with low-dose racemic mecamylamine. nih.gov

Effects on Memory Performance

The effects of mecamylamine on memory performance in preclinical models appear to be complex and dose-dependent. While high doses are generally associated with amnestic effects, some studies have reported memory enhancement with lower doses. elsevierpure.com In rats, a 1.0 mg/kg dose of mecamylamine improved the location of a hidden platform on the first day of the Morris Water Maze task but hindered learning in subsequent trials. elsevierpure.com Conversely, several microgram/kilogram doses improved accuracy in a delayed stimulus discrimination task in rats and in a delayed matching to sample task in aged monkeys. elsevierpure.com However, other studies have found that mecamylamine impairs working memory. For instance, mecamylamine administered systemically or via intracerebroventricular infusion impaired working memory performance in rats in the radial-arm maze. duke.edu In rhesus monkeys, high doses of mecamylamine were found to impair visuospatial associative learning. nih.gov Yet, in another study with young rhesus monkeys, systemic administration of mecamylamine did not significantly impair performance in a spatial delayed response task, a measure of working memory. nih.gov

Table 2: Effects of Mecamylamine Hydrochloride on Memory Performance in Preclinical Studies

| Animal Model | Species | Memory Type | Effect |

|---|---|---|---|

| Morris Water Maze | Rat | Spatial Learning | Initial improvement followed by impairment. elsevierpure.com |

| Delayed Stimulus Discrimination Task | Rat | Memory Accuracy | Improved accuracy at low doses. elsevierpure.com |

| Delayed Matching to Sample Task | Aged Rhesus Monkey | Memory Accuracy | Improved accuracy at low doses. elsevierpure.com |

| Radial-Arm Maze | Rat | Working Memory | Impairment. duke.edu |

| Visuospatial Associative Learning | Rhesus Monkey | Associative Memory | Impairment at high doses. nih.gov |

| Spatial Delayed Response Task | Rhesus Monkey | Working Memory | No significant impairment. nih.gov |

Attention Deficit Hyperactivity Disorder (ADHD)

Preclinical research into the effects of mecamylamine on Attention Deficit Hyperactivity Disorder (ADHD) is an emerging area. While much of the research has focused on clinical populations, some preclinical work provides a basis for its potential therapeutic role. Animal models are crucial for investigating the underlying neurobiology of ADHD and for screening potential treatments. mdpi.com For example, the dopamine transporter knockout (DAT KO) mouse is an established animal model for ADHD, exhibiting hyperactivity and deficits in executive function. youtube.com While direct preclinical studies of mecamylamine in these specific models are not extensively detailed in the provided search results, the compound's modulation of the nicotinic cholinergic system is relevant, as this system is implicated in the pathophysiology of ADHD. neurofit.com Clinical observations have noted that mecamylamine improved comorbid symptoms of ADHD in children with Tourette's Syndrome. nih.gov A study in adults with ADHD found that an acute ultra-low dose of mecamylamine had beneficial effects on recognition memory but also increased irritability and restlessness, suggesting a complex dose-response relationship that warrants further preclinical investigation. nih.gov

Tourette's Syndrome

Mecamylamine hydrochloride has been investigated as a potential therapeutic agent for Tourette's Syndrome (TS), a neuropsychiatric disorder characterized by motor and vocal tics. nih.gov Preclinical animal models are instrumental in understanding the pathophysiology of TS and in developing new treatments. frontiersin.orgfrontiersin.org The therapeutic rationale for using a nicotinic antagonist like mecamylamine in TS is linked to the complex interplay between the cholinergic and dopaminergic systems, the latter of which is strongly implicated in the disorder. nih.gov Preclinical research has shown that mecamylamine can potentiate neuroleptic-induced catalepsy in rats, suggesting an interaction with dopamine pathways. nih.gov This interaction is thought to occur through the blockade of nAChRs involved in the tonic release of striatal dopamine. nih.gov While direct preclinical studies modeling TS tics and their response to mecamylamine are not extensively detailed in the provided results, the compound's anxiolytic effects, observed in both animal models and patients with TS, are considered a beneficial aspect of its potential therapeutic profile for this condition. researchgate.net

Schizophrenia

Preclinical research has investigated the role of mecamylamine hydrochloride in models relevant to the pathophysiology of schizophrenia, particularly focusing on sensory gating deficits. A common animal model for these deficits is the prepulse inhibition (PPI) of the acoustic startle response, which is known to be disrupted in individuals with schizophrenia nih.gov.

In one line of investigation using rats, the dopamine agonist apomorphine (B128758) was used to induce a disruption in PPI, mimicking the deficits seen in schizophrenia. While the administration of nicotine was found to reverse this disruption, pretreatment with mecamylamine hydrochloride eliminated nicotine's restorative effect. This finding suggests that the therapeutic-like effects of nicotine on this particular endophenotype of schizophrenia are mediated through central nicotinic receptors that are blocked by mecamylamine nih.gov.

Further studies have examined the direct effects of mecamylamine on PPI in rats. At a lower dose (5.0 μmol/kg), mecamylamine had no effect on its own. However, a higher dose (50 μmol/kg) was found to decrease the inhibition of the startle response, indicating a disruption in sensory gating nih.gov. These results highlight the complex, dose-dependent role of nicotinic receptor blockade in modulating sensorimotor gating, a key cognitive function impaired in schizophrenia.

Table 1: Preclinical Studies of Mecamylamine Hydrochloride in Animal Models Relevant to Schizophrenia

| Model System | Key Finding | Implication for Schizophrenia | Reference |

|---|---|---|---|

| Apomorphine-induced PPI deficit in rats | Mecamylamine (1 mg/kg) blocked the ability of nicotine to reverse the PPI deficit. | Suggests central nAChRs are a target for mediating sensory gating. | nih.gov |

| Prepulse Inhibition (PPI) in rats | A high dose of mecamylamine (50 μmol/kg) decreased PPI. | Indicates that high levels of nAChR blockade can impair sensory gating. | nih.gov |

Other Investigational Therapeutic Areas

Autonomic Dysreflexia

Autonomic dysreflexia (AD) is a serious condition characterized by an uncontrolled sympathetic nervous system discharge, typically occurring in individuals with spinal cord injuries at or above the T6 level. This can lead to life-threatening hypertension medscape.com. While mecamylamine hydrochloride has been identified as a potential prophylactic agent for AD due to its ganglionic-blocking properties, direct preclinical evidence from animal models is not extensively documented in the available literature medscape.com.

Animal models of spinal cord injury that successfully reproduce the hemodynamic changes consistent with autonomic dysreflexia have been developed, particularly in rats nih.gov. These models are used to test the efficacy of various pharmacological agents. For instance, studies have shown that alpha-1 adrenergic antagonists and calcium channel blockers can effectively abolish the hypertensive response to bladder distention in these models nih.gov. However, similar preclinical studies evaluating the efficacy of mecamylamine hydrochloride in preventing or treating AD episodes in these specific animal models have not been prominently reported. Its potential is inferred from its mechanism of action, but dedicated preclinical validation is an area for future research.

Green Tobacco Sickness

Green Tobacco Sickness (GTS) is an occupational illness caused by the dermal absorption of nicotine from wet tobacco leaves. Preclinical evidence strongly supports the potential of mecamylamine hydrochloride as a treatment by demonstrating its effectiveness in counteracting severe nicotine toxicity. Although specific animal models of GTS are not a primary focus of research, numerous studies in various animal species have shown that mecamylamine can block the highly toxic and potentially lethal effects of nicotine.

Controlled laboratory studies have consistently demonstrated that mecamylamine is effective in preventing nicotine-induced seizures and death in mice, rats, and cats. This robust preclinical data provides a compelling rationale for its use in counteracting the nicotine poisoning that occurs in tobacco farm workers. The ability of mecamylamine to attenuate these severe effects of nicotine underscores its potential as an effective pharmacotherapy for this form of occupational poisoning nih.gov.

Table 2: Preclinical Evidence Supporting Mecamylamine Hydrochloride for Green Tobacco Sickness

| Animal Model | Effect of Nicotine | Effect of Mecamylamine Hydrochloride | Reference |

|---|---|---|---|

| Mice | Seizures and lethality | Blocked nicotine-induced effects | nih.gov |

| Rats | Seizures | Blocked nicotine-induced seizures | nih.gov |

| Cats | Seizures | Blocked nicotine-induced seizures | nih.gov |

Choroidal Neovascularization

Preclinical research has identified a significant role for nicotinic acetylcholine receptors in the pathogenesis of choroidal neovascularization (CNV), a key feature of age-related macular degeneration. Studies using a murine model of CNV have demonstrated the therapeutic potential of mecamylamine hydrochloride.

In vitro experiments have shown that mecamylamine suppresses the ability of human retinal and choroidal endothelial cells to form tubules, a critical process in angiogenesis. In vivo studies further support these findings. In mice, nicotine added to drinking water increased the size of CNV lesions; this effect was completely blocked by the subcutaneous administration of mecamylamine nih.govbohrium.com.

Importantly, mecamylamine also demonstrated efficacy in the absence of exogenous nicotine. The formation of CNV was suppressed by systemic infusion of mecamylamine. Furthermore, topical application of 0.1% or 1% mecamylamine to the cornea also resulted in a significant reduction in the area of CNV nih.govbohrium.com. These findings suggest that endogenous activation of nAChRs promotes CNV and that topically administered mecamylamine could be a viable therapeutic strategy nih.gov.

Intestinal Stem Cell Function Regulation

The direct impact of mecamylamine hydrochloride on the regulation of intestinal stem cells has not been a primary focus of preclinical research. However, studies have investigated its effects on the broader intestinal epithelium. In a rat model, intraperitoneal injections of mecamylamine were used to reduce peristaltic activity in the small intestine.

This reduction in motility led to significant secondary changes within the intestinal lumen and mucosa. Rats treated with mecamylamine for two to three days showed a substantial increase in the population of Escherichia coli throughout the small intestine. Histological examination of the intestinal mucosa revealed changes including an increase in the number of goblet cells and a shortening and thickening of the villi. In some cases, bacterial invasion of the intestinal wall was observed. These findings suggest that by altering intestinal motility, mecamylamine can indirectly but significantly impact the intestinal environment and epithelial structure researchgate.net.

Modulation of Epileptiform Activity

The potential of mecamylamine hydrochloride to modulate abnormal neuronal synchronization has been investigated in in vitro models of epilepsy. Research using hippocampal slices from rats has shown that cholinergic system activation can sustain epileptiform activity independently of primary glutamate (B1630785) and GABA transmission.

In these preclinical models, spontaneous epileptiform discharges that were synchronous between the CA3 and CA1 regions of the hippocampus were recorded. The application of mecamylamine hydrochloride (50 μM) was shown to completely abolish these epileptiform discharges. In contrast, antagonists specific to α7 and α4β2 nAChR subtypes did not have the same effect, indicating that mecamylamine's action is through a broader or different nicotinic receptor antagonism. Additionally, mecamylamine was found to reduce seizure-like activity induced by the GABA receptor antagonist bicuculline. These results suggest that mecamylamine's ability to decrease hippocampal network synchronization may contribute to its therapeutic potential in central nervous system disorders characterized by neuronal hypersynchronization centerwatch.com.

Clinical Research and Development of Mecamylamine Hydrochloride

Clinical Trials of Mecamylamine (B1216088) Hydrochloride

Mecamylamine hydrochloride, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has been the subject of clinical investigation for a variety of neurological and psychiatric disorders. Research has explored its potential therapeutic effects in several conditions, with a focus on its role as both a monotherapy and an adjunctive treatment.

Phase II Trials

Mecamylamine hydrochloride has completed Phase II clinical trials for the treatment of Major Depressive Disorder (MDD) drugbank.com. Additionally, a Phase II randomized controlled trial investigated its efficacy in treating alcohol use disorder (AUD) unchealthcare.org. This trial was a randomized, double-blind, placebo-controlled study conducted over 12 weeks nih.gov. The study aimed to compare alcohol consumption between the mecamylamine and placebo groups and to determine if smoking status influenced the treatment effects nih.gov.

Clinical Outcomes in Specific Disorders

Clinical research has explored the utility of mecamylamine's stereoisomer, dexmecamylamine (B8487) (TC-5214), as an adjunctive therapy for individuals with major depressive disorder who had an inadequate response to initial antidepressant treatment. In two Phase III, double-blind, placebo-controlled studies, patients were randomized to receive flexibly-dosed TC-5214 or a placebo in addition to their ongoing SSRI/SNRI therapy nih.gov. The primary measure of efficacy was the change in the Montgomery Åsberg Depression Rating Scale (MADRS) total score from the beginning of the study to the end of the 8-week treatment period. The results of these studies showed no significant differences in the change in MADRS total scores between the TC-5214 and placebo groups nih.gov. Similarly, no significant differences were observed in any of the secondary efficacy endpoints nih.gov.

Table 1: Clinical Trial Outcomes of Dexmecamylamine (TC-5214) as Augmentation Therapy in Major Depressive Disorder

| Trial Identifier | Primary Endpoint | Outcome |

|---|---|---|

| NCT01157078 | Change in MADRS total score | No significant difference versus placebo nih.gov |

| NCT01180400 | Change in MADRS total score | No significant difference versus placebo nih.gov |

A randomized, double-blind, outpatient clinical trial was conducted to assess the effectiveness of mecamylamine in treating alcohol dependence. The study included 128 individuals with current alcohol dependence, comprising both smokers and non-smokers nih.gov. Participants were assigned to receive either mecamylamine or a placebo for 12 weeks nih.gov. The primary outcome was the percentage of heavy drinking days during the final month of treatment.

The findings indicated that mecamylamine did not have a significant effect on alcohol consumption in patients with alcohol use disorders. There were no significant differences in the percentage of heavy drinking days at the 3-month mark between the group receiving mecamylamine and the placebo group nih.govnih.gov. Furthermore, no significant differences were found in the percentage of drinking days or the number of drinks per drinking day between the two groups nih.govnih.gov. The hypothesis that smoking status would moderate the treatment's effect on alcohol use was also not supported by the results nih.gov.

Table 2: Outcomes of Mecamylamine in the Treatment of Alcohol Dependence

| Outcome Measure (at 3 months) | Mecamylamine Group (Mean, SD) | Placebo Group (Mean, SD) | Statistical Significance (p-value) |

|---|---|---|---|

| Percent Heavy Drinking Days | 18.4 (29.0) | 20.4 (29.2) | 0.25 nih.govnih.gov |

In contrast, a two-year retrospective, open-label study of 24 patients with Tourette's syndrome suggested that mecamylamine treatment resulted in a significant improvement in the clinical assessment of the severity of the illness nih.gov. This study reported that mecamylamine had a significant effect on relieving both motor and vocal tics, as well as mood and behavior disturbances in children, adolescents, and adults with TS nih.gov.

Table 3: Clinical Study Findings for Mecamylamine in Tourette's Syndrome

| Study Type | Key Findings |

|---|---|

| 8-week, multicenter, double-blind, placebo-controlled study | Mecamylamine monotherapy was not effective for tics or the total spectrum of TD symptoms. Possible reduction in mood changes and depression in moderately to severely affected subjects nih.gov. |

| 2-year retrospective, open-label study | Significant improvement in clinical assessment of severity of illness, including motor and vocal tics, and mood and behavior disturbances nih.gov. |

The combination of mecamylamine with a nicotine (B1678760) patch has been evaluated for its effectiveness in smoking cessation. In one study with 48 participants, the combination of a mecamylamine capsule and a nicotine patch was found to be more effective than a nicotine patch alone. The sustained abstinence rate at one year was 37.5% for the combination therapy group compared to 4.2% for the group receiving only the nicotine patch nih.gov.

A second study involving 80 volunteers investigated the effects of pre-cessation treatment. Participants were divided into four groups for four weeks prior to their quit date: nicotine patch plus mecamylamine capsules, nicotine alone, mecamylamine alone, or no active drug. Following the quit date, all participants received the combination treatment. The abstinence rates at the end of treatment were 40% for the group pre-treated with the combination, 20% for the nicotine-only pre-treatment group, and 15% for both the mecamylamine-only and no-drug pre-treatment groups nih.govnih.gov. While the higher abstinence rate in the combination pre-treatment group was not statistically significant, a Kaplan-Meier survival analysis indicated a significant benefit for the groups that received mecamylamine before their quit date nih.gov. The combination of nicotine and mecamylamine was observed to reduce ad lib smoking, smoking satisfaction, and craving more effectively than either drug administered alone nih.gov.

Table 4: Abstinence Rates in Smoking Cessation Trials with Mecamylamine and Nicotine Replacement Therapy (NRT)

| Study | Treatment Groups | Outcome |

|---|---|---|

| Rose et al. (48 volunteers) | Mecamylamine + Nicotine Patch vs. Nicotine Patch alone | 1-year abstinence rate: 37.5% vs. 4.2% nih.gov |

| Rose et al. (80 volunteers) | Pre-cessation with Mecamylamine + Nicotine vs. Nicotine alone vs. Mecamylamine alone vs. No drug (all received combination post-cessation) | End of treatment abstinence rates: 40%, 20%, 15%, 15% respectively nih.gov |

Stereoisomeric Forms in Clinical Development (e.g., S-(+)-Mecamylamine/TC-5214)

Mecamylamine is a chiral molecule and exists as two stereoisomers, S-(+)-mecamylamine and R-(-)-mecamylamine. While the racemic mixture of mecamylamine was the form used for its initial therapeutic applications, subsequent research and development focused on the potential of the individual stereoisomers. The S-(+)-enantiomer, in particular, known as TC-5214 (dexmecamylamine), underwent significant clinical investigation for its potential as a treatment for major depressive disorder (MDD). nih.govacs.org

Preclinical studies suggested that S-(+)-mecamylamine had a superior safety profile compared to the racemic mixture or the R-(-)-enantiomer. nih.govacs.org These promising early findings led to a collaboration between Targacept and AstraZeneca to advance TC-5214 into a comprehensive Phase III clinical trial program, named the RENAISSANCE program. nih.gov This program was designed to evaluate the efficacy and safety of TC-5214 as an adjunct therapy for patients with MDD who had an inadequate response to first-line treatments with selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov

The RENAISSANCE program included several large, randomized, double-blind, placebo-controlled studies. The primary efficacy endpoint in these trials was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to the end of the treatment period. nih.govnih.gov The MADRS is a standard clinician-rated scale used to assess the severity of depressive symptoms. clinicaltrials.gov

Despite the promising preclinical data and a successful Phase II trial, the Phase III studies of TC-5214 did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo. nih.govnih.gov Across multiple fixed-dose and flexible-dose studies, TC-5214 failed to meet its primary and secondary endpoints. nih.govnih.gov Consequently, in 2012, AstraZeneca and Targacept announced that they would not be pursuing regulatory filing for TC-5214 for the treatment of MDD.

Below is a summary of some of the key Phase III clinical trials for TC-5214:

| Clinical Trial Identifier | Official Title | Intervention | Number of Participants | Primary Endpoint | Outcome |

| NCT01153347 | A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients With Major Depressive Disorder | TC-5214 or Placebo | 640 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.gov |

| NCT01197508 | A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients With Major Depressive Disorder | TC-5214 or Placebo | 696 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.gov |

| NCT01157078 | A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients With Major Depressive Disorder (MDD) | TC-5214 or Placebo | 319 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.govclinicaltrials.gov |

| NCT01180400 | Efficacy and Tolerability of Flexibly-dosed Adjunct TC-5214 (Dexmecamylamine) in Patients With Major Depressive Disorder and Inadequate Response to Prior Antidepressant | TC-5214 or Placebo | 295 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.gov |

Historical and Current Therapeutic Use Status

Mecamylamine hydrochloride was first introduced in the 1950s by Merck & Co. as an antihypertensive agent under the brand name Inversine. wikipedia.orgnih.gov As a ganglionic blocker, it effectively lowered blood pressure by interfering with the transmission of nerve impulses in the autonomic nervous system. drugbank.com For over four decades, it was used for the management of moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. researchgate.net

However, its use as a primary antihypertensive agent gradually declined with the advent of newer classes of drugs that offered a more favorable side-effect profile. researchgate.net In 2009, Targacept, who had acquired the rights to the drug, voluntarily withdrew mecamylamine from the market for reasons not related to safety or efficacy. wikipedia.org

In 2013, mecamylamine was reintroduced to the U.S. market by Manchester Pharmaceuticals under the brand name Vecamyl. wikipedia.org The rights to the drug have since been transferred to several other pharmaceutical companies, including Retrophin and Turing Pharmaceuticals. wikipedia.org

Currently, the FDA-approved indication for mecamylamine hydrochloride remains the management of moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. nih.govuhcprovider.com However, it is not commonly used as a first-line treatment for these conditions. drugs.com Beyond its approved use, mecamylamine has been investigated for a variety of other potential therapeutic applications, primarily leveraging its ability to act as a nicotinic acetylcholine receptor antagonist in the central nervous system. These investigational uses have included smoking cessation and the treatment of various neuropsychiatric disorders. researchgate.net

A timeline of the key events in the therapeutic use of mecamylamine hydrochloride is presented below:

| Year | Event | Company | Brand Name |

| 1950s | Introduced as an antihypertensive agent | Merck & Co. | Inversine |

| 1996 | Asset sold to Layton Bioscience | Merck & Co. / Layton Bioscience | Inversine |

| 2002 | Acquired by Targacept for CNS repurposing | Layton Bioscience / Targacept | Inversine |

| 2009 | Voluntarily withdrawn from the market | Targacept | Inversine |

| 2013 | Reintroduced to the market | Manchester Pharmaceuticals | Vecamyl |

| 2014 | Acquired by Retrophin | Manchester Pharmaceuticals / Retrophin | Vecamyl |

| 2014 | Rights acquired by Turing Pharmaceuticals | Retrophin / Turing Pharmaceuticals | Vecamyl |

Pharmacodynamics and Pharmacokinetics Research of Mecamylamine Hydrochloride

Absorption and Distribution Studies

Research indicates that mecamylamine (B1216088) hydrochloride is almost completely and consistently absorbed from the gastrointestinal tract following oral administration nih.gov. This efficient absorption contributes to its reliable effects. An early study noted that mecamylamine is rapidly and completely absorbed, with a fast onset of action nih.gov.

A key characteristic of mecamylamine is its ability to cross the blood-brain barrier, a feature that distinguishes it from many other ganglionic blockers and allows it to exert effects within the central nervous system (CNS) nih.govdrugbank.comnih.gov. This property has made it a valuable tool in CNS research. The compound also crosses the placental barrier nih.govdrugbank.com.

Studies in rats have provided insight into its distribution. Following intravenous administration, the average volume of distribution was found to be 4.8 ± 0.7 L/kg, a value greater than the total body water of a typical rat, suggesting extensive distribution into body tissues.

Table 1: Distribution of Mecamylamine in Rats

| Parameter | Value | Species |

|---|---|---|

| Volume of Distribution | 4.8 ± 0.7 L/kg | Rat |

Metabolism and Excretion Research

Mecamylamine hydrochloride is primarily eliminated from the body through the kidneys. A significant finding across multiple studies is that the drug is excreted slowly and largely in an unchanged form in the urine nih.govdrugbank.com. Research on dexmecamylamine (B8487), an isomer of mecamylamine, further supports this, indicating that over 90% of a given dose is excreted unchanged in the urine.

In vitro studies assessing the metabolism of TC-5214 (S-(+)-Mecamylamine) found it to be relatively stable in human liver microsomes, suggesting that it does not undergo extensive hepatic metabolism. The kinetic parameters determined in these studies were a Km of 78 µM and a Vmax of 328 pmol/min/mg protein.

The rate of renal elimination of mecamylamine is markedly influenced by urinary pH nih.govdrugbank.comnih.gov. As a weak basic drug, its excretion is promoted by the acidification of urine and reduced by the alkalinization of urine nih.govdrugbank.comnih.gov. In an acidic environment, mecamylamine is more readily ionized, which increases its water solubility and facilitates its excretion by the kidneys. Conversely, in alkaline urine, the non-ionized form predominates, which can be more readily reabsorbed, thus decreasing its renal clearance.

Interestingly, a study on the single-dose pharmacokinetics of dexmecamylamine in subjects with varying degrees of renal impairment found no discernible relationship between its renal clearance and urinary pH nih.gov. This suggests potential differences in the handling of individual stereoisomers by the kidney.

Half-Life and Clearance Investigations

Investigations into the half-life of mecamylamine have yielded varying results. Some sources report a plasma elimination half-life of approximately 10.1 ± 2 hours, while others state it to be around 24 hours researchgate.netmedscape.com. This discrepancy may be attributable to differences in study design, subject populations, or analytical methods.

A pharmacokinetic study in healthy human subjects who received oral doses of mecamylamine estimated the clearance to be 0.28 ± 0.015 L/min. In studies with Sprague-Dawley rats, the average clearance following intravenous administration was 3.1 ± 0.2 L/h/kg.

Table 2: Pharmacokinetic Parameters of Mecamylamine

| Parameter | Value | Subject |

|---|---|---|

| Elimination Half-Life | ~10 - 24 hours | Human |

| Clearance | 0.28 ± 0.015 L/min | Human |

| Clearance | 3.1 ± 0.2 L/h/kg | Rat |